molecular formula C20H15FN2O3S2 B12155835 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12155835
M. Wt: 414.5 g/mol
InChI Key: QOFRZJWOLKIPTM-ATVHPVEESA-N
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Description

This compound is a fascinating member of the thiazolidinone family. Its chemical structure features a thiazolidinone ring, a fluorine atom, and a benzamide group. The compound’s systematic name is quite a mouthful, so let’s break it down:

    4-fluoro: Indicates the presence of a fluorine atom at the 4-position of the benzene ring.

    N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide: Describes the intricate arrangement of functional groups around the thiazolidinone core.

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of appropriate starting materials. For instance, one method could be the reaction between a substituted benzaldehyde and a thioamide, followed by cyclization to form the thiazolidinone ring.

Reaction Conditions: The reaction typically occurs under mild conditions, often using a base as a catalyst. Solvents like ethanol or acetonitrile are commonly employed. Precise reaction parameters would depend on the specific synthetic route chosen.

Industrial Production: Unfortunately, detailed information on large-scale industrial production methods for this compound is scarce. It might be primarily synthesized in research laboratories rather than on an industrial scale.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazolidinone ring could undergo oxidation, leading to various oxidation states.

    Substitution: The benzylidene group may participate in substitution reactions.

    Reduction: Reduction of the carbonyl group (4-oxo) could yield the corresponding alcohol.

Common Reagents and Conditions:

    Base-Catalyzed Cyclization: A base (such as sodium hydroxide) facilitates the cyclization step.

    Hydrogenation: For reduction of the carbonyl group.

    Halogenation: To introduce fluorine at the 4-position.

Major Products: The major products would include derivatives of the thiazolidinone core with varying substituents.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It might exhibit pharmacological properties, potentially as an antimicrobial or anti-inflammatory agent.

    Chemical Biology: Researchers could explore its interactions with biological macromolecules.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism remains speculative, but potential molecular targets could involve enzymes, receptors, or cellular pathways. Further studies are needed to elucidate this.

Comparison with Similar Compounds

    1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: .

    4-Fluoro-benzoic acid (3-methoxy-4-prop-2-ynyloxy-benzylidene)-hydrazide: .

    N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide: .

Properties

Molecular Formula

C20H15FN2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-fluoro-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H15FN2O3S2/c1-2-11-26-16-9-3-13(4-10-16)12-17-19(25)23(20(27)28-17)22-18(24)14-5-7-15(21)8-6-14/h2-10,12H,1,11H2,(H,22,24)/b17-12-

InChI Key

QOFRZJWOLKIPTM-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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